Chloroformamidine hydrochloride
Overview
Description
Chloroformamidine hydrochloride is a chemical compound with the molecular formula CH₄Cl₂N₂. It is primarily used as a molecular linker in various chemical processes, including the modification of electron transport layers in perovskite solar cells . This compound plays a crucial role in enhancing the efficiency and stability of these solar cells by passivating oxygen vacancies and interfacial defects .
Mechanism of Action
Target of Action
Chloroformamidine hydrochloride (CFA) primarily targets the electron transport layers (ETLs) in perovskite solar cells (PSCs) . The ETLs play a crucial role in the efficient and stable operation of PSCs .
Mode of Action
CFA acts as an interfacial molecular linker . It modifies the properties of ETLs and modulates the interaction between the ETL and perovskite (PVK) layer via coordination/electrostatic coupling .
Biochemical Pathways
The introduction of CFA can passivate the oxygen vacancies/interfacial defects of SnO2 . This results in an improved energetic alignment between the ETL and PVK layer .
Pharmacokinetics
Its impact on the bioavailability of the etls in pscs is evident in its ability to modify the properties of etls and improve the energetic alignment between the etl and pvk layer .
Result of Action
The result of CFA’s action is an increase in the power conversion efficiency (PCE) of PSCs . Specifically, a PCE of 23.47% with an open-circuit voltage (VOC) of 1.17 V for the target device is achieved . Moreover, unencapsulated PSCs based on CFA-modified SnO2 (CFA@SnO2) ETLs show enhanced thermal and moisture stability compared with PSCs without CFA modification .
Action Environment
The environment significantly influences the action, efficacy, and stability of CFA. Specifically, the thermal and moisture conditions of the environment can affect the stability of PSCs based on CFA-modified SnO2 ETLs . These PSCs have shown enhanced stability under various environmental conditions compared to those without CFA modification .
Biochemical Analysis
Biochemical Properties
It has been used as an interfacial molecular linker in the development of efficient and stable perovskite solar cells . It modifies the properties of electron transport layers and modulates the interaction between the electron transport layer and the perovskite layer via coordination/electrostatic coupling .
Cellular Effects
In the context of perovskite solar cells, it has been found to passivate the oxygen vacancies/interfacial defects of SnO2 .
Molecular Mechanism
In the context of perovskite solar cells, it has been found to construct an improved energetic alignment between the electron transport layer and the perovskite layer .
Temporal Effects in Laboratory Settings
It has been found that unencapsulated perovskite solar cells based on Chloroformamidine hydrochloride-modified SnO2 show enhanced thermal and moisture stability compared with cells without this compound modification .
Preparation Methods
Chloroformamidine hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of thiourea or urea derivatives with carbonyl chloride . Another method includes the reaction of 1,1,3-triphenylurea with phosphorus pentachloride . These reactions typically require controlled conditions, such as specific temperatures and solvents, to ensure the successful formation of this compound.
Chemical Reactions Analysis
Chloroformamidine hydrochloride undergoes various chemical reactions, including substitution and coordination reactions. It is often used to modify the properties of electron transport layers in perovskite solar cells through coordination and electrostatic coupling . Common reagents used in these reactions include lead iodide, formamidinium iodide, methylammonium bromide, and methylammonium chloride . The major products formed from these reactions are improved perovskite films with enhanced thermal and moisture stability .
Scientific Research Applications
Chloroformamidine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent for guanidine synthesis, particularly with electron-deficient aromatic amines . In the field of materials science, it serves as a molecular linker to enhance the efficiency and stability of perovskite solar cells
Comparison with Similar Compounds
Chloroformamidine hydrochloride can be compared with other similar compounds, such as formamidine hydrochloride and benzamidine hydrochloride. While these compounds share similar structural features, this compound is unique in its ability to enhance the properties of electron transport layers in perovskite solar cells . This uniqueness makes it a valuable compound in the field of materials science and renewable energy.
Properties
IUPAC Name |
carbamimidoyl chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3ClN2.ClH/c2-1(3)4;/h(H3,3,4);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQFHOLPJJETAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183834 | |
Record name | Chloroformamidinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70183834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29671-92-9 | |
Record name | Chloroformamidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29671-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloroformamidinium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029671929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 29671-92-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233919 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chloroformamidinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70183834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloroformamidinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.227 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROFORMAMIDINIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H567T85SZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Chloroformamidine hydrochloride is primarily utilized as a guanylating agent. It reacts with amines, particularly electron-deficient aromatic amines, to form guanidine derivatives. [, , , , , , , , ] This reaction is particularly valuable in synthesizing biologically active compounds, including pharmaceuticals and agrochemicals.
ANone: Certainly. This compound has been instrumental in synthesizing various compounds, including:
- Antifolates: These compounds, such as N3-methyl-10-propargyl-5,8-dideazafolic acid (1b), target dihydrofolate reductase and demonstrate activity against specific parasites. [, , ]
- Anti-influenza Agents: Peramivir, a neuraminidase inhibitor, utilizes this compound in its synthesis to install the crucial peripheral guanidino group. [, ]
- Thymidylate Synthase Inhibitors: Nolatrexed, a compound that inhibits thymidylate synthase, is synthesized via a route involving this compound. [, ]
A: Traditional guanylation methods often struggle with electron-deficient aromatic amines due to their reduced nucleophilicity. This compound offers a clean and efficient alternative, effectively reacting with these challenging substrates to afford the desired guanidine products. []
A: Yes, recent research highlights the use of this compound in a more environmentally friendly guanylation method for synthesizing Peramivir. This avoids the use of toxic mercury chloride (HgCl2), making the process greener. []
ANone: While the provided abstracts do not delve into detailed spectroscopic data, the structure of this compound can be inferred from its reactivity. It exists as a hydrochloride salt, indicating protonation of the more basic amidine nitrogen. Further structural insights, including bond lengths and angles, could be obtained through techniques like X-ray crystallography or computational modeling.
A: The terminology refers to the structural variations within the thieno[2,3-d]pyrimidine scaffold. While the abstracts lack specific definitions, "non-classical" likely denotes modifications outside the core ring system, potentially at the 6-position, as seen in compounds 2-8. [] Conversely, "classical" might indicate alterations within the core ring system or at specific positions crucial for biological activity. This compound plays a crucial role in constructing the 2,4-diaminopyrimidine ring present in both classifications. [, ]
A: While the provided abstracts do not specifically address material compatibility, it's worth noting that this compound is often used in conjunction with polar aprotic solvents like diglyme. [] Additionally, its use alongside reagents such as sodium hydroxide and various substituted thiophenols suggests a degree of compatibility. [, ] Further investigations focusing on its stability and reactivity in diverse chemical environments are necessary to establish a comprehensive compatibility profile.
ANone: The abstracts unfortunately lack information regarding the stability of this compound. Understanding its sensitivity to moisture, temperature, and light is crucial for its safe and effective utilization. Storage recommendations, typically provided by suppliers, should be consulted and adhered to.
A: While the provided abstracts do not explicitly mention computational studies directly involving this compound, they highlight the investigation of structure-activity relationships (SAR) for various synthesized compounds. [, , , ] Computational tools, such as molecular docking and QSAR modeling, could be employed to further explore the interaction of these compounds with their biological targets and potentially guide the design of novel derivatives with enhanced properties.
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